![molecular formula C18H13ClN6S B214843 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine](/img/structure/B214843.png)
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was initially developed by Pfizer for the treatment of autoimmune diseases, including rheumatoid arthritis and psoriasis.
Mecanismo De Acción
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine is a selective inhibitor of Janus kinases, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting Janus kinases, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine prevents the activation of downstream signaling pathways, leading to the suppression of cytokine-mediated inflammation and immune responses.
Biochemical and Physiological Effects
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been shown to effectively reduce inflammation and disease activity in various animal models of autoimmune diseases. In clinical trials, it has been demonstrated to be effective in reducing the symptoms and progression of rheumatoid arthritis and psoriasis. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has also been shown to have anti-cancer properties, as it can induce apoptosis and inhibit tumor growth in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine as a tool compound is its high selectivity for Janus kinases, which allows for the specific inhibition of cytokine signaling pathways. However, its potency and selectivity may also pose a challenge in interpreting the results of experiments, as off-target effects may not be easily detectable. In addition, the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine in animal models may be limited by its poor solubility and bioavailability.
Direcciones Futuras
Future research on 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine may focus on the development of more potent and selective Janus kinase inhibitors. In addition, the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine in combination with other drugs may be explored to enhance its therapeutic efficacy. Further studies may also investigate the role of Janus kinases in other cellular processes, such as cell differentiation and proliferation.
Métodos De Síntesis
The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine involves the reaction of 4-chlorophenylhydrazine with ethyl 2-cyclopropyl-4-(2-thienyl)-1,6-dihydropyrimidine-5-carboxylate in the presence of sodium methoxide. The resulting compound is then treated with tetraethylammonium azide to form the tetrazole ring, which is the key pharmacophore of the molecule. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties. In addition, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine has been used as a tool compound to study the role of Janus kinases in various cellular processes.
Propiedades
Nombre del producto |
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(2-thienyl)pyrimidine |
|---|---|
Fórmula molecular |
C18H13ClN6S |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C18H13ClN6S/c19-12-5-7-13(8-6-12)25-18(22-23-24-25)14-10-20-17(11-3-4-11)21-16(14)15-2-1-9-26-15/h1-2,5-11H,3-4H2 |
Clave InChI |
ZXQMIWQAUJIYQB-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl |
SMILES canónico |
C1CC1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



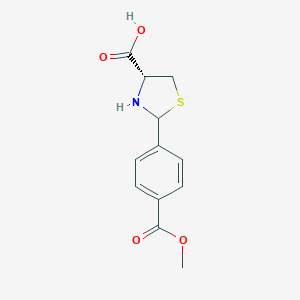
![Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B214765.png)
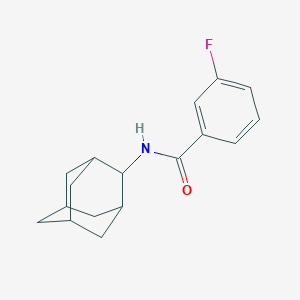
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)
![2-Chloro-N-[2-(4-methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-benzamide](/img/structure/B214777.png)
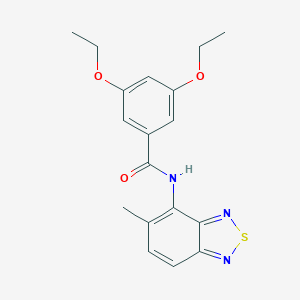
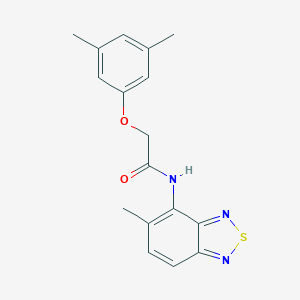
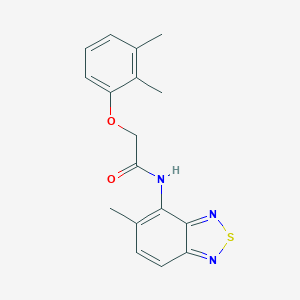
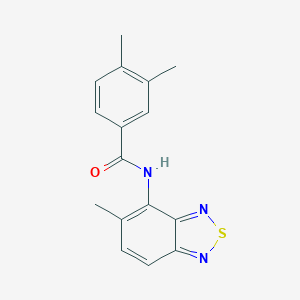
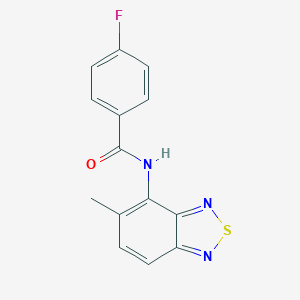
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B214786.png)
![4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B214787.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214788.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214789.png)